molecular formula C6H8O2 B153173 Methyl pent-4-ynoate CAS No. 21565-82-2

Methyl pent-4-ynoate

Cat. No. B153173
CAS RN: 21565-82-2
M. Wt: 112.13 g/mol
InChI Key: WCSNOLUUFIWIHY-UHFFFAOYSA-N
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Description

Methyl pent-4-ynoate is a compound that falls within the category of organic esters, characterized by the presence of a methyl group and a pent-4-ynoate moiety. While the specific compound "Methyl pent-4-ynoate" is not directly mentioned in the provided papers, we can infer from the related research that it would possess unique physical and chemical properties due to its alkyne functional group and ester linkage.

Synthesis Analysis

The synthesis of compounds related to Methyl pent-4-ynoate involves various strategies. For instance, the synthesis of ethyl 3-methyltridec-2-en-4-ynoate is catalyzed by PdCl2(PPh3)2/CuBr and uses but-1-yne and ethyl but-2-ynoate in PEG-400 under mild and environmentally friendly conditions . This suggests that a similar palladium-catalyzed cross-coupling approach could potentially be applied to synthesize Methyl pent-4-ynoate.

Molecular Structure Analysis

The molecular structure of compounds with similar functional groups to Methyl pent-4-ynoate has been investigated using various spectroscopic techniques. For example, the molecular structure of pentacarbonyl(3-methyl-1-(pyridin-2-yl)-1,2,4-triazole-N4)tungsten(0) was described, highlighting the unique binding of the ligand to the metal moiety . This indicates that the molecular structure of Methyl pent-4-ynoate could also be elucidated using similar spectroscopic methods.

Chemical Reactions Analysis

The reactivity of compounds with alkyne groups, akin to Methyl pent-4-ynoate, has been explored in various contexts. The (3-methylpentadienyl)iron(1+) cation, which shares a similar structural motif, was used in a nucleophilic attack followed by oxidative decomplexation to introduce a side chain into sesquiterpenes and diterpenes . This demonstrates the potential reactivity of Methyl pent-4-ynoate in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Methyl pent-4-ynoate can be deduced from their synthesis and molecular structure. For instance, the intramolecular hydrogen bond in 4-methylamino-3-penten-2-one was shown to significantly influence its vibrational frequencies and geometrical parameters . Similarly, the physical and chemical properties of Methyl pent-4-ynoate would likely be influenced by its molecular geometry and the presence of the alkyne functional group.

Scientific Research Applications

Analytical and Structural Characterization

Methyl pent-4-ynoate and its analogs have been the subject of extensive analytical and structural characterization. For instance, a study on methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA) provided detailed insights through methods like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and spectroscopic techniques. This research enhances understanding of such substances for forensic and clinical applications (Dybowski et al., 2021).

Synthesis and Chemical Interactions

The synthesis of various compounds using methyl pent-4-ynoate derivatives has been explored. For example, research on the synthesis of methyl 7‐hydroxyhept‐5‐ynoate and methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate shows the potential of these derivatives in creating complex chemical structures (Casy et al., 2003); (Gimalova et al., 2013).

Dielectric Material Application

In the field of energy storage and electronics, methyl pent-4-ynoate derivatives have been investigated. Poly-4-methyl-1-pentene, for example, has been studied for its dielectric properties, making it a potential candidate for use in electrical capacitors due to its high energy density, low dielectric loss, and temperature resistance (Ghule et al., 2021).

Spectroscopic and Polymeric Studies

Research on the correlation between spectroscopic characteristics and polymeric structure of Er3+ complex with pent-4-ynoate offers insight into the electrostatic nature of metal-ligand bonds, which is crucial in materials science and chemistry (Oczko et al., 2015).

Applications in Organic Synthesis

Methyl pent-4-ynoate derivatives have been utilized in the synthesis of organofluoro compounds, which are significant in creating various heterocycles and biphenyls, highlighting their versatility in organic synthesis (Sun et al., 2016).

Biodegradable Polymers

The compound has also been studied in the synthesis of biodegradable hyperbranched aliphatic polyesters derived from pentaerythritol, demonstrating its potential in developing environmentally friendly materials (Kricheldorf et al., 2008).

Plasticization Performance

Methyl pent-4-ynoate derivatives like bicyclo[2.2.1]heptan-2-yl-methyl pent-4-ynoate have been synthesized and evaluated for their plasticization performance in GAP-based polymers, indicating their utility in enhancing material properties (Shen et al., 2019).

Safety And Hazards

Methyl pent-4-ynoate is classified as a dangerous substance. It has hazard statements H225, H315, H319, and H335 . These statements indicate that the substance is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition .

properties

IUPAC Name

methyl pent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSNOLUUFIWIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl pent-4-ynoate

CAS RN

21565-82-2
Record name methyl pent-4-ynoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
JN Song, Z Fang, Y Liu, R Li, L Xu, BD Barry, Q Liu… - Synlett, 2011 - thieme-connect.com
… To our delight, we found that substituted methyl pent-4-ynoate 4a was produced as the sole … ring-opening and deacetylation to furnish methyl pent-4-ynoate 4. In contrast, the 1,3-…
Number of citations: 17 www.thieme-connect.com
Y Shen, Y Kwon - Journal of Nanoscience and …, 2019 - ingentaconnect.com
… plasticizers (RPs), such as bicyclo[2.2.1]heptan-2-yl-methyl propiolate (NPA), bicyclo[2.2.1]heptan-2-yl-methyl butynoate (NBA), and bicyclo[2.2.1]heptan-2-yl-methyl pent4-ynoate (…
Number of citations: 2 www.ingentaconnect.com
O De Los Cobos, B Fousseret, M Lejeune… - Chemistry of …, 2012 - ACS Publications
… , four alkynes, namely propargyl alcohol 2, methyl pent-4-ynoate (11)3, ethynylferrocene 4, and N-… silica was also confirmed by the reaction with methyl pent-4-ynoate 3 (Figure 3E). This …
Number of citations: 42 pubs.acs.org
K Bürglová, A Noureddine, J Hodačová… - … A European Journal, 2014 - Wiley Online Library
… (89±10 %) when reacted with methyl pent-4-ynoate using the CuSO 4 –sodium ascorbate system, … CuAAC experiment in the presence of methyl pent-4-ynoate (89 % decrease), for a …
T Toru, S Fujita, M Saito, E Maekawa - Journal of the Chemical Society …, 1986 - pubs.rsc.org
Regio- and stereo-specific thio- and seleno-lactonizations of hept-4-ynoic acid (1a), hex-4-ynoic acid (1b), and pent-4-ynoic acid (1c) can be achieved by treatment of benzenesulphenyl …
Number of citations: 6 pubs.rsc.org
A Beauchard, VA Phillips, MD Lloyd, MD Threadgill - Tetrahedron, 2009 - Elsevier
… As shown in Scheme 8, the t-butyl ester vinyl triflate 40 reacted with methyl pent-4-ynoate 35 in a Sonogashira coupling to give 42, which is a regioisomer of 17. Now, cleavage of the …
Number of citations: 17 www.sciencedirect.com
PS Nosik, MO Pashko, AS Poturai… - European Journal of …, 2021 - Wiley Online Library
… Phth-protected primary amine, methyl pent-4-ynoate 5 a, 3,3-… out for the previously unreactive methyl pent-4-ynoate 18 a and 3,3-… In the case of methyl pent-4-ynoate (18 a), a modified …
TL Gilchrist, RC Wasson, FD King… - Journal of the Chemical …, 1987 - pubs.rsc.org
The azoalkenes (1) derived from terminal alkenoic acids H2CCH(CH2)nCO2H (n= 1, 3, and 4) have been generated in order to determine whether intramolecular cycloaddition would …
Number of citations: 20 pubs.rsc.org
FD King, G Wootton - J. CHEM. SOC. PERKIN TRANS. I, 1987 - Citeseer
The azoalkenes (1) derived from terminal alkenoic acids H2C= CH (CH2) nC0, H (n= 1, 3, and 4) have been generated in order to determine whether intramolecular cycloaddition would …
Number of citations: 0 citeseerx.ist.psu.edu
GN Kadikova, LU Dzhemileva, VA D'yakonov… - ACS …, 2020 - ACS Publications
The [6π + 2π] cycloaddition of 2-tropylcyclohexanone to allenes and alkynes was accomplished for the first time using the three-component catalytic system Co(acac) 2 (dppe)/Zn/ZnI 2 , …
Number of citations: 8 pubs.acs.org

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